(1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide

Catalog No.
S8165888
CAS No.
M.F
C2H3F3N2O
M. Wt
128.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide

Product Name

(1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide

IUPAC Name

2,2,2-trifluoro-N'-hydroxyethanimidamide

Molecular Formula

C2H3F3N2O

Molecular Weight

128.05 g/mol

InChI

InChI=1S/C2H3F3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7)

InChI Key

VGZWTKRISQVBRG-UHFFFAOYSA-N

SMILES

C(=NO)(C(F)(F)F)N

Canonical SMILES

C(=NO)(C(F)(F)F)N

(1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide is a fluorinated organic compound characterized by the presence of a hydroxyethanimidamide functional group. Its chemical formula is C₂H₃F₃N₂O, and it has a molecular weight of approximately 128.05 g/mol. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, enhancing its potential applications in various fields, particularly in medicinal chemistry and material science .

  • Due to the lack of research on this compound, its mechanism of action in biological systems or interaction with other compounds remains unknown [].
  • No safety information regarding flammability, reactivity, or toxicity is currently available [].
Such as:

  • Nucleophilic Substitution: The trifluoromethyl group can influence the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack.
  • Hydrolysis: The hydroxy group allows for hydrolysis reactions under acidic or basic conditions.
  • Condensation Reactions: It can undergo condensation with other amines or alcohols to form more complex molecules.

These reactions make it a versatile intermediate in organic synthesis .

Research indicates that (1Z)-2,2,2-trifluoro-N'-hydroxyethanimidamide exhibits analgesic properties, positioning it within the class of compounds that may be explored for pain management therapies. Its structural features suggest potential interactions with biological targets involved in pain pathways, although specific mechanisms and efficacy require further investigation to establish its therapeutic potential conclusively .

Synthesis of (1Z)-2,2,2-trifluoro-N'-hydroxyethanimidamide typically involves several steps:

  • Starting Materials: The synthesis begins with readily available fluorinated precursors.
  • Reagents: Common reagents include amines and hydroxy compounds that facilitate the formation of the imidamide structure.
  • Reaction Conditions: The reaction may require specific temperatures and solvents to optimize yield and purity.
  • Purification: Post-reaction purification is often performed using techniques like recrystallization or chromatography.

While detailed synthetic routes are proprietary or not extensively documented in public literature, general methods in organic synthesis apply .

(1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide has potential applications in:

  • Pharmaceutical Development: As an analgesic agent or as a precursor for more complex drug molecules.
  • Material Science: Due to its unique fluorinated structure, it may be used in developing advanced materials with specific properties such as increased stability or hydrophobicity.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for creating diverse chemical entities .

Several compounds share structural similarities with (1Z)-2,2,2-trifluoro-N'-hydroxyethanimidamide. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
2-Hydroxy-N,N-dimethylacetamideC₅H₁₃N₃O₂Lacks fluorination; used in different applications
2,2-Difluoro-N-hydroxyacetamideC₂H₄F₂N₂OSimilar hydroxy group but fewer fluorine atoms
N-HydroxyethylacetamideC₄H₉NO₂Non-fluorinated; primarily used as an analgesic
2-Fluoro-N-hydroxyacetamideC₂H₃FN₂OContains one fluorine; less potent than trifluorinated variants

The presence of three fluorine atoms in (1Z)-2,2,2-trifluoro-N'-hydroxyethanimidamide enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to these similar compounds. This unique trifluoromethyl group may also influence its reactivity and biological interactions significantly .

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

128.01974721 g/mol

Monoisotopic Mass

128.01974721 g/mol

Heavy Atom Count

8

Dates

Last modified: 04-15-2024

Explore Compound Types